Sodium acetate-18O2

Description

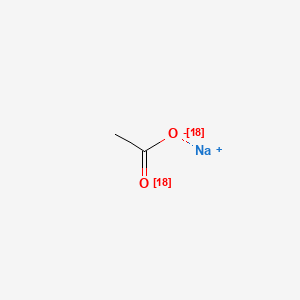

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i3+2,4+2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-MZCPDTSISA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=[18O])[18O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746480 |

Source

|

| Record name | Sodium (~18~O_2_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66012-98-4 |

Source

|

| Record name | Sodium (~18~O_2_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Acetate-¹⁸O₂ Metabolic Pathway Tracing

Abstract

Stable isotope tracing has become an indispensable tool for elucidating the intricate wiring of metabolic networks.[1][2] This guide provides a comprehensive technical overview of a specialized isotopic tracing strategy: the combined use of sodium acetate and heavy oxygen gas (¹⁸O₂) to probe cellular metabolism. Unlike traditional ¹³C-based tracers that follow the carbon backbone of substrates, this dual-tracer approach offers a unique window into the activity of oxygen-dependent enzymes and the fate of molecular oxygen itself. We will explore the core mechanisms of ¹⁸O incorporation, detail the experimental workflow from cell culture to mass spectrometric analysis, and provide insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique to gain deeper insights into metabolic pathway dynamics in health and disease.

Introduction: The Rationale for a Dual Tracing Strategy

Stable isotope tracing allows researchers to follow a labeled substrate through a series of biochemical reactions, providing unparalleled insights into the metabolic wiring of cells.[1] While ¹³C and ¹⁵N tracers are widely used to map the flow of carbon and nitrogen, ¹⁸O tracing opens a distinct and complementary dimension of metabolic inquiry.

-

Why Sodium Acetate? Acetate is a key metabolic node.[3][4] Upon entering the cell, it is readily converted to acetyl-coenzyme A (acetyl-CoA), a central molecule that participates in numerous critical biochemical reactions.[3][5] Acetyl-CoA serves as the primary fuel for the tricarboxylic acid (TCA) cycle and is the fundamental building block for the biosynthesis of fatty acids and steroids.[4][5] By providing sodium acetate as a substrate, we can channel a traceable molecule into these core metabolic pathways.

-

Why ¹⁸O₂? Molecular oxygen is the terminal electron acceptor in oxidative phosphorylation and a crucial substrate for a vast family of enzymes, including oxygenases and oxidases. By introducing ¹⁸O₂ into the cellular environment, we can specifically label metabolites generated through reactions that directly or indirectly consume oxygen. This allows for the investigation of processes that are invisible to carbon tracers, such as the activity of specific hydroxylases or the dynamics of the electron transport chain.

The combination of sodium acetate and ¹⁸O₂ enables the dissection of how oxygen is incorporated into the metabolic products derived from acetate. This provides a powerful method to study the interplay between carbon metabolism and oxidative processes.

Core Mechanisms: The Journey of Acetate and ¹⁸O

The utility of this tracing method lies in the predictable entry of acetate into central metabolism and the subsequent, pathway-specific incorporation of ¹⁸O.

The Metabolic Fate of Acetate

Sodium acetate readily crosses the cell membrane and is activated to acetyl-CoA in the cytosol and mitochondria by Acyl-CoA synthetase (ACS) enzymes.[6] This compartmentalization is crucial, as cytosolic and mitochondrial acetyl-CoA pools have distinct metabolic fates.[3][6]

-

Mitochondrial Acetyl-CoA: Primarily enters the TCA cycle by condensing with oxaloacetate to form citrate. This pathway is the central hub of cellular respiration, responsible for generating the reducing equivalents (NADH and FADH₂) that fuel ATP production.[7][8]

-

Cytosolic Acetyl-CoA: Serves as the precursor for de novo fatty acid synthesis .[7] It is also used in acetylation reactions that play a role in epigenetic regulation.[3][4]

Mechanisms of ¹⁸O Incorporation

The heavy oxygen isotope from ¹⁸O₂ can be incorporated into metabolites derived from acetate through two primary mechanisms:

-

Indirect Incorporation via H₂¹⁸O: The most significant pathway for ¹⁸O incorporation is through the reduction of ¹⁸O₂ to H₂¹⁸O by cytochrome c oxidase at Complex IV of the electron transport chain. This newly formed heavy water can then participate in numerous enzymatic reactions involving hydration, dehydration, or hydrolysis, leading to the widespread, albeit less specific, labeling of various metabolites.

-

Direct Incorporation by Oxygenases: Monooxygenases and dioxygenases are enzymes that directly incorporate one or two atoms of oxygen from O₂ into their substrates, respectively. This mechanism provides a much more direct and specific labeling of metabolites. For example, cytochrome P450 enzymes, which are involved in steroid synthesis and drug metabolism, are a prominent class of monooxygenases that can incorporate an ¹⁸O atom.[9][10]

Distinguishing between these two incorporation mechanisms is a key challenge and a primary goal of experimental design and data analysis.

Experimental Design and Protocol

A successful sodium acetate-¹⁸O₂ tracing experiment requires careful planning and execution, from the initial cell culture setup to the final sample analysis.

Overall Experimental Workflow

The workflow can be broken down into several key stages, each with critical considerations for maintaining data integrity.

Caption: High-level workflow for a sodium acetate-¹⁸O₂ tracing experiment.

Detailed Experimental Protocol

This protocol provides a generalized framework for a cell culture-based experiment. Specific parameters such as cell density, incubation times, and concentrations should be optimized for the biological system under investigation.

Materials:

-

Cell line of interest

-

Standard cell culture media and supplements

-

Sodium Acetate (or ¹³C-labeled Sodium Acetate for dual tracing)

-

¹⁸O₂ gas (typically 21% ¹⁸O₂, balanced with N₂)

-

Airtight, sealable cell culture chamber or incubator

-

Metabolite quenching solution (e.g., ice-cold saline)

-

Metabolite extraction solvent (e.g., 80:20 Methanol:Water, pre-chilled to -80°C)

Procedure:

-

Cell Seeding: Plate cells in standard culture dishes and grow to the desired confluency (typically 80-90%).

-

Media Change: Aspirate the standard growth medium and replace it with a pre-warmed experimental medium containing a defined concentration of sodium acetate (e.g., 50-500 µM).

-

¹⁸O₂ Labeling:

-

Place the culture dishes into a sealable incubation chamber.

-

Purge the chamber with the ¹⁸O₂ gas mixture for a sufficient time to replace the ambient air.

-

Seal the chamber and incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours).

-

-

Metabolite Quenching:

-

At the end of the incubation period, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold saline to remove extracellular metabolites.

-

Instantly quench metabolic activity by adding liquid nitrogen directly to the plate. This step is critical to prevent metabolic changes during sample collection.

-

-

Metabolite Extraction:

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cell monolayer.

-

Scrape the cells and collect the cell lysate/solvent mixture.

-

Centrifuge at high speed at 4°C to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites for analysis.

-

Analytical Methodologies and Data Interpretation

The detection and quantification of ¹⁸O-labeled metabolites are primarily achieved using high-resolution mass spectrometry.

Mass Spectrometry Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the most common analytical platform for this type of analysis.[1]

-

Principle: The incorporation of one ¹⁸O atom in place of a ¹⁶O atom results in a mass increase of approximately 2 Da. The mass spectrometer can resolve the unlabeled metabolite (M+0) from its labeled isotopologues (M+2, M+4, etc.).

-

Data Acquisition: High-resolution mass spectrometers are required to accurately measure the mass-to-charge ratio and distinguish between different isotopologues.

-

Data Processing: The raw data must be processed to correct for the natural abundance of stable isotopes.[11] Specialized software can then be used to determine the fractional enrichment of ¹⁸O in each metabolite of interest.

Interpreting Isotopologue Distribution

The pattern of ¹⁸O incorporation, or the isotopologue distribution, provides mechanistic clues.

| Metabolite | Potential Labeling Pattern | Implied Mechanism |

| Citrate | M+2 | Incorporation of one H₂¹⁸O molecule during the TCA cycle. |

| Succinate | M+2, M+4 | Multiple turns of the TCA cycle with H₂¹⁸O incorporation. |

| Steroid Precursor | M+2 | Direct incorporation of one ¹⁸O atom by a P450 monooxygenase. |

Table 1: Example interpretations of ¹⁸O labeling patterns in metabolites.

Visualizing Metabolic Pathways and ¹⁸O Incorporation

Understanding the flow of acetate and the points of oxygen incorporation is key to interpreting the data.

Caption: Conceptual overview of ¹⁸O incorporation from ¹⁸O₂ in acetate metabolism.

Challenges and Advanced Considerations

-

Isotopic Scrambling: The rapid equilibration of the H₂¹⁸O pool can lead to widespread, non-specific labeling, which can complicate the interpretation of direct oxygenase activity. Time-course experiments can help to distinguish early, direct incorporation events from later, indirect labeling.

-

Gas Environment Control: Maintaining a stable and consistent ¹⁸O₂ atmosphere is technically challenging but crucial for reproducible results.

-

Dual-Labeling: For more advanced flux analysis, experiments can be designed using both ¹³C-labeled acetate and ¹⁸O₂. This allows for the simultaneous tracing of both the carbon backbone and oxygen incorporation, providing a much richer dataset for metabolic modeling.

Conclusion

Sodium acetate-¹⁸O₂ metabolic pathway tracing is a sophisticated technique that offers unique insights into the oxidative processes of cellular metabolism. By carefully designing experiments and leveraging the power of high-resolution mass spectrometry, researchers can uncover novel aspects of metabolic regulation that are not accessible with traditional carbon tracers. This approach holds significant promise for advancing our understanding of metabolic reprogramming in diseases like cancer and for identifying new therapeutic targets in drug development.

References

-

Title: Stable Isotope Tracers for Metabolic Pathway Analysis Source: PubMed URL: [Link]

-

Title: Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies Source: MDPI URL: [Link]

-

Title: Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences Source: PMC URL: [Link]

-

Title: Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes Source: PubMed URL: [Link]

-

Title: Acetyl-CoA and the regulation of metabolism: Mechanisms and consequences Source: ScienceDirect URL: [Link]

-

Title: Quantification of stable isotope label in metabolites via mass spectrometry Source: PubMed URL: [Link]

-

Title: 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology Source: YouTube URL: [Link]

-

Title: Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study Source: PMC URL: [Link]

-

Title: Acetyl-CoA Source: Wikipedia URL: [Link]

-

Title: of ¹⁸O incorporation from ¹⁸O2 into formic acid with five P450 51 A... Source: ResearchGate URL: [Link]

-

Title: Schematic diagram illustrating the likely pathway through which sodium... Source: ResearchGate URL: [Link]

-

Title: Metabolomics and isotope tracing Source: PMC URL: [Link]

-

Title: Oxygen incorporation in AlInP, and its effect on P-type doping with magnesium Source: ResearchGate URL: [Link]

-

Title: Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes Source: PMC URL: [Link]

-

Title: Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate Source: PubMed Central URL: [Link]

-

Title: 18O Stable Isotope Labeling in MS-based Proteomics Source: ResearchGate URL: [Link]

-

Title: Stable Isotope Tracing Reveals an Altered Fate of Glucose in N-Acetyltransferase 1 Knockout Breast Cancer Cells Source: MDPI URL: [Link]

-

Title: Pathway-specific metabolome analysis with 18O -labeled Medicago truncatula via a mass spectrometry-based approach Source: Springer URL: [Link]

-

Title: Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview Source: YouTube URL: [Link]

-

Title: Microbial acetyl-CoA metabolism and metabolic engineering Source: ResearchGate URL: [Link]

-

Title: Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes Source: Semantic Scholar URL: [Link]

-

Title: Metabolic tracing reveals novel adaptations to skeletal muscle cell energy production pathways in response to NAD + depletion Source: Wellcome Open Research URL: [Link]

-

Title: Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS Source: PMC URL: [Link]

-

Title: The medical and metabolic consequences of administration of sodium acetate Source: PubMed URL: [Link]

Sources

- 1. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 9. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of stable isotope label in metabolites via mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Researcher's Guide to Stable Isotope-Labeled Sodium Acetate: Properties, Specifications, and Advanced Applications

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who are leveraging stable isotope-labeled sodium acetate as a powerful tool for metabolic investigation. This document provides a comprehensive overview of the core properties and specifications of various isotopologues of sodium acetate and delves into the practical applications and methodologies that are critical for achieving robust and reproducible experimental outcomes.

Introduction: The Central Role of Acetate in Metabolism and the Power of Isotopic Labeling

Acetate, a simple two-carbon molecule, holds a pivotal position in cellular metabolism. It serves as a key precursor for the synthesis of a wide array of essential biomolecules, including fatty acids and steroids. In the context of drug development and disease research, understanding the dynamics of acetate metabolism can provide invaluable insights into cellular physiology and pathology.

Stable isotope labeling is a powerful technique that allows researchers to trace the metabolic fate of molecules like acetate without the need for radioactive materials. By replacing one or more atoms in the sodium acetate molecule with a heavier, stable isotope (such as ¹³C or ²H), we can track its journey through various biochemical pathways using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables the precise quantification of metabolic fluxes and the elucidation of complex metabolic networks.[1][2]

Properties and Specifications of Stable Isotope-Labeled Sodium Acetate

Stable isotope-labeled sodium acetate is commercially available in several forms, with the most common being those labeled with Carbon-13 (¹³C) and Deuterium (²H or D). The choice of isotopologue is dictated by the specific research question and the analytical platform being used.

Common Isotopologues and Their Physicochemical Properties

The key properties of commonly used stable isotope-labeled sodium acetate variants are summarized in the table below. It is important to note that while the chemical properties are nearly identical to the unlabeled compound, the molecular weight is a critical distinguishing feature for mass spectrometry-based analyses.

| Property | Sodium Acetate (Unlabeled) | Sodium Acetate-1-¹³C | Sodium Acetate-1,2-¹³C₂ | Sodium Acetate-d₃ |

| Molecular Formula | C₂H₃NaO₂ | CH₃¹³CO₂Na | ¹³CH₃¹³CO₂Na | CD₃CO₂Na |

| Molecular Weight | 82.03 g/mol | 83.03 g/mol [3] | 84.02 g/mol [4] | 85.05 g/mol [5] |

| CAS Number | 127-09-3[6] | 23424-28-4 | 56374-56-2[4] | 39230-37-0[5] |

| Appearance | White crystalline powder[7] | Solid[8] | White crystalline solid | Crystals |

| Solubility in Water | Highly soluble[9] | Not specified, but expected to be similar to unlabeled | Not specified, but expected to be similar to unlabeled | Not specified, but expected to be similar to unlabeled |

| Isotopic Purity | N/A | Typically ≥99 atom % ¹³C[8] | Typically ≥99 atom % ¹³C[4] | Typically ≥99 atom % D |

| Chemical Purity | Varies by grade | Typically ≥98%[3] | Typically ≥98%[4] | Typically ≥98%[5] |

Data compiled from various sources.[3][4][5][6][7][8][9]

Choosing the Right Isotopologue: A Strategic Decision

The selection of a specific isotopologue is a critical step in experimental design. Here’s a breakdown of the rationale behind choosing different labeled forms:

-

Sodium Acetate-1-¹³C: This is a common choice for tracing the entry of the carboxyl carbon of acetate into metabolic pathways. For instance, in the Krebs cycle, this label will be incorporated into specific positions in the cycle intermediates, allowing for the measurement of cycle flux.

-

Sodium Acetate-1,2-¹³C₂: By labeling both carbon atoms, researchers can track the intact acetate backbone as it is incorporated into larger molecules. This is particularly useful in studies of fatty acid synthesis, where the entire two-carbon unit is added during chain elongation.[10] This isotopologue can significantly improve the accuracy of flux estimation in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[11]

-

Sodium Acetate-d₃: Deuterium-labeled acetate is often used as an internal standard in mass spectrometry-based quantification of acetate levels.[5] The mass shift of +3 allows for clear differentiation from the endogenous, unlabeled acetate. It can also be used as a tracer in certain metabolic studies, particularly when ¹³C labeling is being used for other substrates.

Core Applications in Research and Drug Development

Stable isotope-labeled sodium acetate is a versatile tool with a broad range of applications. Below are some of the key areas where it is making a significant impact.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[2][11] By providing cells with a ¹³C-labeled substrate like sodium acetate, researchers can track the incorporation of the label into downstream metabolites.[11] The resulting labeling patterns are then analyzed using computational models to calculate the intracellular fluxes. This provides a detailed snapshot of cellular metabolism and can reveal how metabolic pathways are rewired in disease states or in response to drug treatment.[12]

Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.

Tracing Fatty Acid Synthesis

Acetate is a fundamental building block for the synthesis of fatty acids.[13] By using ¹³C-labeled sodium acetate, researchers can directly measure the rate of de novo fatty acid synthesis.[10] This is particularly relevant in the study of cancer, where many tumor types exhibit increased fatty acid synthesis to support rapid proliferation.

Caption: The metabolic pathway of labeled acetate incorporation into fatty acids.

Neurometabolism Research

In the brain, acetate is preferentially taken up by astrocytes and metabolized.[14] This makes stable isotope-labeled sodium acetate an excellent tool for studying astrocyte-specific metabolism and the metabolic interactions between astrocytes and neurons.

Drug Discovery and Development

In the pharmaceutical industry, understanding the metabolic effects of a drug candidate is crucial. Stable isotope tracing with labeled sodium acetate can be used to:

-

Identify the metabolic pathways affected by a drug.[15]

-

Assess the on-target and off-target effects of a compound.

-

Elucidate mechanisms of drug resistance.

Sodium acetate is also used in pharmaceutical formulations as a buffering agent to maintain a stable pH.[7][16]

Experimental Protocols: A Practical Guide

The following protocols are intended to serve as a starting point for researchers. It is essential to optimize these protocols for your specific cell type and experimental conditions.

Protocol for ¹³C Labeling of Cultured Cells

-

Cell Seeding: Seed your cells of interest in appropriate culture vessels and grow them to the desired confluency (typically 70-80%).

-

Media Preparation: Prepare your experimental media by supplementing it with the desired concentration of stable isotope-labeled sodium acetate. The concentration will need to be optimized, but a common starting point is in the range of 0.5 to 5 mM.

-

Labeling: Remove the standard culture media and replace it with the labeling media.

-

Incubation: Incubate the cells for a predetermined period. The optimal labeling time will vary depending on the metabolic pathway of interest and the turnover rate of the metabolites being measured.

-

Metabolite Extraction: At the end of the incubation period, rapidly quench metabolism and extract the metabolites. A common method is to aspirate the media, wash the cells with ice-cold saline, and then add a cold extraction solvent (e.g., 80% methanol).

-

Sample Preparation for Analysis: Scrape the cells and collect the cell lysate. Centrifuge to pellet any debris, and then collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Analysis: Reconstitute the dried metabolites in an appropriate solvent for analysis by LC-MS or GC-MS.

Protocol for In Vivo Labeling Studies

In vivo studies are more complex and require careful planning and execution. A typical protocol involves the continuous infusion of the labeled sodium acetate to achieve a steady-state enrichment in the plasma.[10]

-

Animal Acclimation: Acclimate the animals to the experimental conditions.

-

Catheter Implantation: For continuous infusion studies, surgical implantation of a catheter is often necessary.

-

Tracer Infusion: Infuse the stable isotope-labeled sodium acetate at a constant rate.

-

Sample Collection: Collect blood samples at various time points to monitor the enrichment of the tracer in the plasma.

-

Tissue Harvesting: At the end of the study, harvest the tissues of interest and rapidly freeze them to quench metabolism.

-

Metabolite Extraction and Analysis: Extract the metabolites from the tissues and analyze them as described for cultured cells.

Data Analysis and Interpretation

The analysis of data from stable isotope tracing experiments requires specialized software and expertise. For MFA, software packages like INCA or Metran are used to fit the labeling data to a metabolic model and calculate the fluxes. For simpler tracing experiments, the enrichment of the label in the product molecules can be calculated directly from the mass spectrometry data.

Conclusion

Stable isotope-labeled sodium acetate is an indispensable tool for modern metabolic research. Its versatility and the depth of information it can provide make it a cornerstone of studies in a wide range of fields, from basic cell biology to clinical drug development. By carefully selecting the appropriate isotopologue and optimizing the experimental protocols, researchers can gain unprecedented insights into the intricate workings of cellular metabolism.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 517045, Sodium Acetate. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium acetate. Retrieved from [Link]

-

Hellerstein, M. K. (1999). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of lipid research, 40(8), 1353-1374. Retrieved from [Link]

-

IsoLife. (n.d.). NMR metabolomics. Retrieved from [Link]

-

Chemignition Laboratory. (2025). Why Sodium Acetate is Essential in the Pharmaceutical Industry. Retrieved from [Link]

-

Alpha Chemical Co. (2023). Sodium Acetate: Properties, Applications, and Benefits. Retrieved from [Link]

-

Wang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968087. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23681129, Sodium acetate C-13, 1-. Retrieved from [Link]

-

Synapse. (n.d.). Sodium Acetate (1-13C) – Application in Therapy and Current Clinical Research. Retrieved from [Link]

-

Li, Y., et al. (2023). Sodium acetate regulates milk fat synthesis through the activation of GPR41/GPR43 signaling pathway. Frontiers in Nutrition, 10, 1108502. Retrieved from [Link]

-

Rabinowitz, J. D., & Zamboni, N. (2020). Metabolomics and isotope tracing. Nature, 586(7827), 36-44. Retrieved from [Link]

-

ResearchGate. (n.d.). Fatty acid synthesis from acetate. Retrieved from [Link]

-

Lane, A. N., & Fan, T. W. (2017). NMR-Based Stable Isotope Tracing of Cancer Metabolism. Methods in molecular biology (Clifton, N.J.), 1601, 131–151. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Robotic preparation of Sodium Acetate C 11 Injection for use in clinical PET. Retrieved from [Link]

-

G. Stephanopoulos, et al. (2017). 13 C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica. mSystems, 2(6), e00138-17. Retrieved from [Link]

-

Corbet, C., et al. (2022). The short-chain fatty acid acetate modulates epithelial-to-mesenchymal transition. Journal of Biological Chemistry, 298(8), 102196. Retrieved from [Link]

-

Deelchand, D. K., et al. (2015). Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[13C]-NMR. Journal of Cerebral Blood Flow & Metabolism, 35(8), 1275–1283. Retrieved from [Link]

-

Li, H., et al. (2020). Sodium acetate promotes fat synthesis by suppressing TATA element modulatory factor 1 in bovine mammary epithelial cells. Journal of Animal Science and Biotechnology, 11, 62. Retrieved from [Link]

-

NPTEL - National Programme on Technology Enhanced Learning. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. Retrieved from [Link]

-

Fan, T. W., & Lane, A. N. (2016). NMR Metabolomics Protocols for Drug Discovery. Methods in molecular biology (Clifton, N.J.), 1410, 139–158. Retrieved from [Link]

-

Patsnap Synapse. (n.d.). Sodium Acetate - Drug Targets, Indications, Patents. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Retrieved from [Link]

-

MDPI. (2023). Stable Isotope Tracing Reveals an Altered Fate of Glucose in N-Acetyltransferase 1 Knockout Breast Cancer Cells. Retrieved from [Link]

-

13cflux.net. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved from [Link]

-

American Chemical Society. (2026). Ligand-Based Redox Chemistry and Anti-Kasha Fluorescence in Silver(I) Tripyrrindione Radical. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Uniform 13C isotope labeling of proteins with sodium acetate for NMR studies: application to human carbonic anhydrase II. Retrieved from [Link]

Sources

- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 3. isotope.com [isotope.com]

- 4. isotope.com [isotope.com]

- 5. isotope.com [isotope.com]

- 6. Sodium acetate - Wikipedia [en.wikipedia.org]

- 7. alphachem.biz [alphachem.biz]

- 8. Sodium acetate-1-13C 13C 99atom 23424-28-4 [sigmaaldrich.com]

- 9. Sodium Acetate | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[13C]-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemignition.com [chemignition.com]

Role of 18O-labeled acetate in fatty acid synthesis research

Advanced Metabolic Tracing: The Role of O-Acetate in Fatty Acid Research[1]

Part 1: Strategic Overview & The Isotopic Logic

In the landscape of metabolic tracing, the choice of isotope dictates the biological question you can answer. While

For researchers in drug development and metabolic phenotyping,

The Core Distinction

| Tracer | Target Analyte | Primary Readout | Biological Insight |

| Fatty Acid Chain | Mass Isotopomer Distribution (MIDA) | Total Carbon Flux into Lipids (Synthesis Rate). | |

| D | Fatty Acid H-Backbone | Deuterium incorporation | Integrated DNL over long periods (days/weeks). |

| Acetyl-CoA / Acetyl-Lysine | Enzymatic Efficiency: Measures ACSS2 activity, Acetyl-CoA hydrolysis rates, and protein acetylation. |

Part 2: Mechanistic Deep Dive (The "Oxygen Washout")

To use

Activation: The Retention Step

When exogenous

-

Reaction: Acetate (

O) + ATP + CoA -

Outcome: The

O label is retained in the carbonyl group of the thioester (Acetyl-CoA). -

Analytic Value: Direct measurement of the cytosolic Acetyl-CoA pool enrichment via LC-MS allows you to quantify ACSS2 activity specifically, decoupled from mitochondrial citrate sources.

Synthesis: The Washout Step

If this

-

Condensation: Acetyl-CoA + Malonyl-CoA

Acetoacetyl-ACP. (Oxygen becomes the C3 ketone). -

Reduction: Ketone

Hydroxyl. -

Dehydration: Hydroxyl

Enoyl (Double Bond). CRITICAL POINT: The oxygen is removed as water ( -

Reduction: Enoyl

Saturated Acyl chain.

Conclusion: The

-

Exception: If the Acetyl-CoA is used for Protein Acetylation (e.g., Histones), the

O is retained in the amide bond.

The "Futile Cycle" Application

The primary utility of

-

If Acetyl-CoA is hydrolyzed by thioesterases (futile cycling), it releases Acetate + CoA.

-

During this hydrolysis, the

O-carbonyl exchanges with cellular water ( -

If the acetate is re-activated, it now carries

O. -

Result: The rate of loss of

O from the Acetyl-CoA pool (relative to

Visualization: The Fate of O-Acetate

Caption: Pathway map showing the divergence of

Part 3: Experimental Protocol (Dual-Tracer Strategy)

To gain maximum insight, a Dual-Tracer approach is recommended. This protocol uses

Materials

-

Tracer A: Sodium Acetate-

C -

Tracer B: Sodium Acetate-

O -

System: Primary Hepatocytes or Adipocytes (High DNL activity).

Workflow

-

Starvation Phase: Culture cells in low-glucose/serum-free medium for 4 hours to deplete endogenous Acetyl-CoA pools.

-

Pulse Labeling:

-

Add [1,2-

C -

Note: Ensure molar equivalents are identical to prevent substrate bias.

-

-

Time Course: Harvest cells at rapid intervals (0, 5, 15, 30, 60 min). Fast kinetics are required for Acetyl-CoA turnover analysis.

-

Quenching & Extraction:

-

Rapid Quench: -80°C Methanol (80%) immediately.

-

Biphasic Extraction: Chloroform/Methanol/Water.

-

Phase Separation:

-

Mass Spectrometry Setup (LC-HRMS)

Part 4: Data Interpretation & Calculation[2][4]

The power of this method lies in the Ratio of

The Stability Index

Calculate the fractional enrichment of Acetyl-CoA for both isotopes.

-

Index

1.0: Direct activation (ACSS2) with minimal futile cycling. The acetate entered, was activated, and stayed activated. -

Index < 0.5: High futile cycling. The Acetyl-CoA is being constantly hydrolyzed (losing

O to water) and re-esterified. This is a hallmark of metabolic inefficiency often seen in Type 2 Diabetes or Cancer (Warburg Effect) .

Epigenetic Linkage

If analyzing nuclear extracts (Histones):

-

Presence of

O-Acetyl-Lysine confirms that the acetate source was direct cytosolic/nuclear activation via ACSS2, bypassing the mitochondrial citrate-lyase pathway (which would involve hydration steps likely washing out the label).

Part 5: References

-

Pollard, M., & Ohlrogge, J. (1999).[11][12] Testing Models of Fatty Acid Transfer and Lipid Synthesis in Spinach Leaf Using in Vivo Oxygen-18 Labeling. Plant Physiology.[11] Retrieved from [Link]

-

Comerford, S. A., et al. (2016). Acetate dependence of tumors. Cell.[13][3][5][10] (Contextual grounding for ACSS2 pathways).

-

Schrauwen, P., et al. (1998). Validation of the [1,2-13C]acetate recovery factor for correction of [U-13C]palmitate oxidation rates in humans.[14] The Journal of Physiology.[14] Retrieved from [Link]

Sources

- 1. Testing Models of Fatty Acid Transfer and Lipid Synthesis in Spinach Leaf Using in Vivo Oxygen-18 Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmacy180.com [pharmacy180.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer | bioRxiv [biorxiv.org]

- 10. Acetate-Induced Milk Fat Synthesis Is Associated with Activation of the mTOR Signaling Pathway in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Sodium Acetate-18O2 Isotope|95 atom % 18O [benchchem.com]

- 14. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Differential Tracing of Acetyl-CoA Fates: Sodium Acetate-18O2 vs. 13C-Acetate

The following guide details the technical and mechanistic distinctions between Sodium Acetate-18O2 and 13C-Acetate for metabolic flux analysis (MFA).

An In-Depth Technical Guide for Metabolic Flux Analysis

Executive Summary

In metabolic flux analysis (MFA), the choice between Sodium Acetate-18O2 (Oxygen-18 labeled) and 13C-Acetate (Carbon-13 labeled) is not merely a matter of isotopic preference but a strategic decision that dictates which metabolic sub-networks are illuminated.

-

13C-Acetate is the "Global Carbon Scout." It tracks the carbon backbone of acetate as it permeates the entire metabolic network, labeling intermediates in the TCA cycle, de novo lipogenesis (DNL), cholesterol synthesis, and amino acid anaplerosis. It is the gold standard for measuring bulk carbon flux and biosynthetic rates.

-

Sodium Acetate-18O2 is the "Mechanistic Probe." It tracks the specific fate of the acetate moiety's oxygen atoms. Because oxygen is rapidly exchanged with cellular water in the TCA cycle and lost during fatty acid reduction, 18O-acetate is uniquely selective for pathways where the acetyl group remains intact—primarily nucleocytosolic protein acetylation (e.g., histone modification) and direct Acetyl-CoA Synthetase (ACSS2) turnover.

This guide delineates the experimental logic, mechanistic fate, and analytical protocols for utilizing these two tracers to dissect cellular metabolism.

Mechanistic Foundations: The Fate of the Label

Understanding the atomic fate of the tracer is the prerequisite for experimental design.

13C-Acetate: Carbon Backbone Retention

When [1,2-13C2]-acetate enters the cell, it is converted to [1,2-13C2]-Acetyl-CoA. The carbon-carbon bond remains intact (unless scrambled by TCA cycling).

-

TCA Cycle: The 13C label is incorporated into Citrate,

-Ketoglutarate, and Oxaloacetate. Mass isotopomer distribution (MID) analysis reveals TCA cycle turnover rates. -

Lipogenesis: The 13C backbone is polymerized into fatty acids (Palmitate, Stearate). Since the carbon chain is built from Acetyl-CoA units, the label is strongly retained and accumulates in the lipid fraction.

Sodium Acetate-18O2: Oxygen Exchange vs. Retention

Sodium Acetate-18O2 contains two heavy oxygen atoms (

-

Activation (ACSS2): Acetate attacks ATP to form Acetyl-AMP. One

O is lost to the pyrophosphate (or AMP, depending on mechanism nuances), but the carbonyl oxygen of the resulting Acetyl-CoA retains one-

Result: Acetyl-CoA (

mass shift).

-

-

Lipogenesis (The "Blind Spot"): During fatty acid synthesis, the carbonyl group of Acetyl-CoA is reduced to a methylene group (

). The oxygen atom is released as water (-

Result:No 18O label incorporation into fatty acids.

-

-

TCA Cycle (The "Washout"): In the TCA cycle, the carbonyl oxygen of Acetyl-CoA is subjected to multiple hydration/dehydration steps (e.g., Aconitase, Fumarase) where it exchanges with solvent water (

).-

Result:Rapid loss of 18O label from TCA intermediates.

-

-

Protein Acetylation (The "Target"): The transfer of the acetyl group from Acetyl-CoA to a lysine residue (by HATs) preserves the carbonyl group.

-

Result:Retention of 18O label in Acetyl-Lysine residues (

).

-

Comparative Analysis & Decision Matrix

Table 1: Tracer Selection Guide

| Feature | 13C-Acetate ([1,2-13C2] or [U-13C]) | Sodium Acetate-18O2 |

| Primary Analyte | Carbon Backbone ( | Carbonyl Oxygen ( |

| TCA Cycle Flux | High Utility. Measures oxidation rates and anaplerosis. | Low Utility. Label is lost/exchanged with water. |

| Lipogenesis (DNL) | Standard Tracer. Measures fractional synthesis rate of lipids. | No Utility. Label is lost during reduction. |

| Histone Acetylation | Ambiguous. Labels both direct acetate uptake and recycled carbon (via citrate). | Specific. Labels only direct acetate uptake via ACSS2. |

| Detection Method | MS (Mass Shift) & NMR (J-coupling) | MS only (Mass Shift +2 Da per acetyl group). |

| Key Advantage | Comprehensive metabolic mapping. | Distinguishes "Direct" vs. "Indirect" Acetyl-CoA sources. |

Mandatory Visualization: Pathway Fate Map

The following diagram illustrates the divergent fates of the 13C and 18O labels, highlighting why 18O is a specific probe for acetylation.

Caption: Divergent metabolic fates of 13C vs. 18O acetate tracers. Note the loss of 18O in lipogenesis and TCA cycling, contrasting with its retention in histone acetylation.

Experimental Protocols

Protocol A: Differential Tracing of Histone Acetylation Dynamics

Objective: To distinguish between histone acetylation derived directly from exogenous acetate (ACSS2 pathway) versus glucose-derived Acetyl-CoA.

Reagents:

-

Tracer 1: Sodium Acetate-18O2 (95 atom % 18O).[1]

-

Tracer 2: [U-13C6]-Glucose (as a reference for central carbon metabolism).

-

Cell Culture Media: Acetate-free, defined medium.

Workflow:

-

Equilibration: Culture cells (e.g., HeLa, HEK293) in standard medium for 24 hours.

-

Pulse Labeling:

-

Wash cells 2x with PBS.

-

Add medium containing 1 mM Sodium Acetate-18O2 .

-

Optional Parallel Arm: Add medium containing 1 mM [1,2-13C2]-Acetate (to verify total incorporation).

-

-

Time Course: Harvest cells at

minutes to capture rapid turnover. -

Quenching & Extraction:

-

Histones: Acid extraction (0.2 N H2SO4) followed by TCA precipitation.

-

Metabolites: Cold methanol/acetonitrile extraction for Acetyl-CoA pool analysis.

-

-

Derivatization:

-

Propionylation of histone peptides is often required for LC-MS to improve ionization and separation.

-

-

LC-MS/MS Analysis:

-

Instrument: High-Resolution Orbitrap or Q-TOF.

-

Target: Monitor specific histone peptides (e.g., H3K9ac, H3K27ac).

-

Mass Shift Detection:

-

Look for +2.004 Da shift (indicates 18O retention from Acetate-18O2).

-

Look for +2.006 Da shift (indicates 13C2 retention from Acetate-13C2).

-

Note: High resolution is required to distinguish 18O from 13C if dual labeling is used, but parallel experiments are recommended for clarity.

-

-

Protocol B: Measuring De Novo Lipogenesis (DNL)

Objective: To quantify fatty acid synthesis rates.

-

Choice: MUST use 13C-Acetate. 18O-Acetate is unsuitable.

-

Method: Incubate with [1,2-13C2]-acetate. Extract lipids (Folch method). Saponify to free fatty acids (FAMEs). Analyze by GC-MS. Calculate isotopomer distribution (M+2, M+4, M+6...) to determine the fractional contribution of acetate to the lipid pool.

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

For 18O-Acetate experiments, the data analysis focuses on the M+2 isotopologue of acetylated peptides.

-

High M+2 in Histones + Low M+2 in Fatty Acids: Confirms that the acetate is being used for acetylation via ACSS2 but the oxygen is lost in lipogenesis.

-

Comparison with 13C: If 13C-acetate labeling is significantly higher than 18O-acetate labeling in the Acetyl-CoA pool, it suggests that a portion of the Acetyl-CoA is being generated via pathways that exchange oxygen (e.g., mitochondrial recycling), or that the 18O label is being diluted by water exchange faster than the carbon backbone is diluted.

Correction for Natural Abundance

All MS data must be corrected for the natural abundance of 13C, 15N, and 18O in the peptide backbone. Use software like IsoCor or Polly to perform matrix-based correction.

References

-

Cai, L., et al. (2011). Acetylation of chromatin and metabolic regulation.[2] Frontiers in Endocrinology. [Link]

-

Comerford, S. A., et al. (2014). Acetate dependence of tumors.[3] Cell. [Link][2][4][5]

-

McDonnell, E., et al. (2016).[3] Lipids, 13C-MFA, and Acetyl-CoA Synthetase. Nature Communications. [Link]

-

Schug, Z. T., et al. (2016). Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress. Cancer Cell. [Link][2]

-

Trefely, S., et al. (2022). Linking metabolism and histone acetylation dynamics by integrated metabolic flux analysis. Molecular Systems Biology. [Link]

Sources

- 1. otsuka.co.jp [otsuka.co.jp]

- 2. Enzymatic transfer of acetate on histones from lysine reservoir sites to lysine activating sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetate functions as an epigenetic metabolite to promote lipid synthesis under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

Technical Guide: Sodium Acetate-18O2 Molecular Weight & Isotopic Purity Standards

Executive Summary

Sodium Acetate-18O2 (

This guide addresses the specific challenges of working with Sodium Acetate-18O2: calculating effective molecular weight based on variable enrichment levels, preventing acid-catalyzed back-exchange, and implementing self-validating quantification workflows.

Part 1: Physicochemical Properties & Molecular Weight Calculations

The "Effective" Molecular Weight Problem

Commercially available Sodium Acetate-18O2 is rarely 100% enriched. It is typically supplied at 95 atom % or 99 atom %

Atomic Mass Constants (IUPAC)

-

Sodium (

): 22.98977 Da -

Carbon (

): 12.00000 Da -

Hydrogen (

): 1.00783 Da -

Oxygen-16 (

): 15.99491 Da -

Oxygen-18 (

): 17.99916 Da[1]

Comparative Mass Table

| Species | Formula | Monoisotopic Mass (Da) | Nominal Mass Shift |

| Natural Sodium Acetate | 82.003 | +0 | |

| Single Label ( | 84.007 | +2 | |

| Double Label ( | 86.012 | +4 |

Calculation Protocol for Stoichiometry

To determine the precise mass to weigh for a specific molarity, use the enrichment fraction (

-

Step 1: Calculate the mass difference per oxygen:

Da. -

Step 2: Multiply by 2 (two oxygen sites):

Da. -

Step 3: Scale by enrichment (

). For 95% enrichment ( -

Step 4: Add to natural MW (82.03):

g/mol .

Critical Insight: Using the theoretical 86.03 g/mol for a 95% enriched product results in a 0.2% concentration error , which propagates significantly in flux analysis calculations.

Part 2: Isotopic Purity Standards & Quality Control

Before introducing the reagent into a workflow, you must validate its purity. Chemical purity (absence of contaminants) does not equal isotopic purity (presence of

Mass Spectrometry (MS) Validation

Direct infusion MS (negative mode, ESI) is the gold standard.

-

Target: Observe the [M-Na]⁻ ion (Acetate anion).

-

Natural Acetate: m/z 59.01

-

18O2-Acetate: m/z 63.02

Acceptance Criteria:

-

Primary Peak: m/z 63.02 must be the base peak.

-

Isotopologue Distribution:

-

m/z 61.02 (Single label,

): Should be < 5% relative abundance (for 95% purity) or < 1% (for 99% purity). -

m/z 59.01 (Unlabeled): Should be negligible (< 0.5%).

-

Isotope Shift Logic (Visualized)

The following diagram illustrates the mass shift logic used to validate the standard.

Caption: Logical flow for Mass Spectrometry QC of Sodium Acetate-18O2. The presence of the M+2 peak (m/z 61.02) indicates incomplete enrichment and requires correction factors.

Part 3: Application Protocol – SCFA Quantification via GC-MS[2][3]

The most robust application of Sodium Acetate-18O2 is as an Internal Standard (IS) for quantifying Short-Chain Fatty Acids (SCFAs) in biological matrices (plasma/feces).

Why this works: The

Experimental Workflow

Reagents

-

IS Spiking Solution: 1 mM Sodium Acetate-18O2 in water (freshly prepared).

-

Derivatization Agent: Isobutyl chloroformate (IBCF) or MTBSTFA. Note: IBCF is preferred for aqueous samples.

Step-by-Step Protocol

-

Sample Prep: Aliquot 50 µL of plasma or fecal supernatant.

-

IS Addition (Critical): Add 10 µL of IS Spiking Solution before any extraction. This ensures the IS experiences the exact same matrix effects as the analyte.

-

Acidification: Add 10 µL HCl (1M) to protonate the acetate (

).-

Warning: Proceed immediately to derivatization to minimize back-exchange (see Part 4).

-

-

Derivatization: Add 20 µL Isobutanol + 10 µL Pyridine + 20 µL IBCF. Vortex 30s.

-

Extraction: Add 200 µL Hexane. Vortex. Centrifuge.

-

Analysis: Inject Hexane layer into GC-MS (SIM Mode).

GC-MS Detection Parameters (SIM Mode)

Set the Mass Spec to monitor specific ions to maximize sensitivity.

| Analyte | Target Ion (Quant) | Qualifier Ion | Retention Time (Approx) |

| Acetate (Endogenous) | m/z 59 (or derivative mass) | m/z 43 | 4.5 min |

| Acetate-18O2 (Internal Std) | m/z 63 (or derivative mass +4) | m/z 45 | 4.5 min |

Note: If using isobutyl derivatives, monitor the isobutyl-ester fragments.

Workflow Diagram

Caption: GC-MS workflow for SCFA quantification. The "Critical Control Point" highlights the acidification step where back-exchange risk is highest.

Part 4: Handling, Stability & The Back-Exchange Phenomenon

The most common failure mode when using Sodium Acetate-18O2 is the inadvertent loss of the isotopic label through Back-Exchange .

Mechanism of Loss

Carboxylate oxygens are stable in neutral or basic aqueous solutions. However, in acidic conditions (pH < 4), the carboxyl group becomes protonated (

Prevention Strategy

-

Storage: Store solid salt in a desiccator. Sodium acetate is hygroscopic; absorbed atmospheric water can facilitate slow exchange over months.

-

Solution Prep: Prepare stock solutions in neutral buffers (PBS) or pure water, never in dilute acid.

-

Experimental Timing: During protocols requiring acidification (like the SCFA extraction above), minimize the time between acid addition and derivatization/extraction. Do not store acidified samples.

Hygroscopicity Correction

If the standard has been exposed to air, it may have absorbed water weight, altering the effective mass.

-

Correction: Dry the standard at 120°C for 2 hours before weighing for critical stock preparation.

References

-

PubChem. (2025). Sodium Acetate-18O2 Compound Summary. National Library of Medicine. [Link]

-

NIST. (2024). Atomic Weights and Isotopic Compositions for All Elements. National Institute of Standards and Technology. [Link]

-

Moreau, N. M., et al. (2003). Gas chromatography-mass spectrometry method for the determination of short-chain fatty acids in human feces. Journal of Chromatography B. [Link]

-

Des Rosiers, C., et al. (1994). Isotopic analysis of acetyl moiety of acetyl-CoA: application to the study of acetate metabolism. Analytical Biochemistry. [Link]

Sources

Acetyl-CoA metabolism tracking using Sodium acetate-18O2

Kinetic Trapping of the Acetyl-Moiety: A Technical Guide to Sodium Acetate- O Tracing

Executive Summary

This guide details the technical implementation of Sodium Acetate-

This technique is primarily used to measure the turnover rates of protein acetylation (specifically histones) and to distinguish between nuclear acetyl-CoA pools derived directly from exogenous acetate (via ACSS2) versus those derived from mitochondrial citrate (via ACLY). The method relies on "kinetic trapping"—the rapid incorporation of the

Part 1: The Isotopic Logic & Mechanism

The Oxygen Fate Paradigm

Unlike carbon tracing, where the backbone is stable, oxygen tracing involves a "use-it-or-lose-it" mechanism. The carbonyl oxygen of Acetyl-CoA is liable to hydrate and exchange with solvent water (

The +2 Da Mass Shift Mechanism

To interpret the data, one must understand the atomic stoichiometry of the Acetyl-CoA Synthetase (ACSS2) reaction.

-

Precursor: Sodium Acetate-

O -

Activation (ACSS2): Acetate attacks the

-phosphate of ATP, forming an Acetyl-AMP intermediate.-

Fate of Oxygen 1: One

O atom forms the bridge between the acetyl group and the phosphate (C- -

Fate of Oxygen 2: The other

O atom remains as the carbonyl oxygen (C=

-

-

Thioesterification: Coenzyme A (CoA-SH) attacks the carbonyl carbon.

-

The C-

O -P bond breaks. The bridging -

The carbonyl

O remains on the newly formed Acetyl-CoA.

-

-

Result: The generated Acetyl-CoA contains one

O atom.-

Observed Mass Shift: +2.004 Da.

-

Pathway Visualization

The following diagram illustrates the atomic fate of the

Caption: The "Use-it-or-Lose-it" pathway. Note that fatty acid synthesis removes the oxygen entirely (reduction), making

Part 2: Experimental Design & Protocol

The "Pulse-Chase" Logic

Because the carbonyl oxygen of Acetyl-CoA can exchange with water (half-life

Objective: Measure the incorporation rate of exogenous acetate into histone lysine residues.

Reagents

-

Tracer: Sodium Acetate-

O -

Media: Dialyzed FBS (dFBS) media is critical to remove unlabeled background acetate.

-

Quenching Agent: 5% Trichloroacetic acid (TCA) or liquid nitrogen (for metabolism); Acid extraction (for histones).

Step-by-Step Protocol (Cell Culture)

Step 1: Acclimatization

Culture cells in media containing 10% dFBS for 24 hours. Standard FBS contains variable acetate (50-200

Step 2: The Isotope Pulse

Replace media with fresh media containing 500

-

Rationale: The

of ACSS2 for acetate is

Step 3: Time-Course Collection

Harvest cells at tight intervals:

-

Why so fast? Acetylation turnover can be rapid.[1] Long incubations (>6 hours) risk label loss due to deacetylation and recycling of the carbon skeleton where the oxygen is lost to water.

Step 4: Dual Extraction (Metabolite + Protein)

-

Metabolites (Acetyl-CoA): Rapidly wash cells with ice-cold PBS. Add 80% MeOH (-80°C). Scrape and freeze-thaw.

-

Histones: Acid-extract the pellet from the metabolite step (or a parallel plate) using 0.2 N H

SO

Part 3: Analytical Workflow (LC-MS/MS)

Mass Spectrometry Strategy

You are looking for a +2.004 Da shift.

-

Resolution: A high-resolution instrument (Orbitrap or Q-TOF) is preferred to distinguish

O (+2.004 Da) from interfering peaks, though a triple quad (QqQ) in MRM mode is sufficient if transitions are specific.

Detection of Acetyl-CoA (The Precursor)

-

Ionization: ESI Positive Mode.

-

Transitions (MRM):

-

Unlabeled (M+0): 810.1

303.1 (Adenosine fragment) or 428.1 (Pantetheine fragment). -

Labeled (M+2): 812.1

303.1 (Adenosine is unlabeled). -

Labeled (M+2): 812.1

430.1 (Pantetheine carries the acetyl group +2 Da).

-

-

Critical QC: If you see M+4 (814.1), your Acetyl-CoA has two

O atoms. This is chemically impossible via the ACSS2 mechanism described above. Its presence indicates non-enzymatic chemical exchange or an artifact.

Detection of Acetylated Peptides (The Target)

Digest histones with Trypsin (cleaves C-term of K/R, but blocked by acetylation) or Arg-C.

-

Target: Histone H3 peptide containing K27ac (e.g., KSAPATGGVK(ac)K).

-

Mass Shift: The acetyl-lysine residue will carry the +2 Da tag.

-

Validation: MS/MS fragmentation must show the +2 Da shift on the specific

or

Part 4: Data Analysis & Visualization

Calculating Fractional Enrichment

Do not use standard isotopomer distribution analysis (MID) software blindly. You must account for the specific loss of one

Interpreting "Label Swapping"

If you observe high M+2 Acetyl-CoA but low M+2 Histone, two possibilities exist:

-

Slow Turnover: The HATs are not active.

-

Water Exchange: The Acetyl-CoA pool is turning over, but the carbonyl oxygen is exchanging with H

O before transfer.-

Control: Use

C

-

Experimental Workflow Diagram

Caption: Dual-stream workflow for correlating precursor availability (Acetyl-CoA) with functional output (Histone Acetylation).

References

-

Cai, L., et al. (2011). Acyl-CoA profiling: a new tool for metabolic research.Clinical Chemistry , 57(10). Link

- Relevance: Establishes baseline protocols for LC-MS detection of Acyl-CoAs.

-

Trefely, S., et al. (2016). Compartmentalised acyl-CoA metabolism and protein acetylation.Molecular Metabolism , 5(10). Link

- Relevance: Discusses the kinetic channeling of acet

-

Schölz, C., et al. (2015). Acetylation dynamics and stoichiometry in the frog Oocyte.Cell Systems , 1(2). Link

- Relevance: Demonstrates the use of heavy isotope pulses to measure acetyl

-

Rose, I.A., et al. (1954). The mechanism of the acetate activating enzyme.Journal of Biological Chemistry . Link

- Relevance: The foundational mechanistic paper proving the fate of acetate oxygens during Acetyl-CoA synthesis (one O to AMP, one to CoA).

An In-depth Technical Guide to Dual ¹⁸O-Labeled Acetate: A Superior Tracer for Elucidating Metabolic Pathways

Executive Summary

Stable isotope tracing is a cornerstone of modern metabolic research, providing unparalleled insights into the dynamic nature of biochemical pathways.[1][2] Acetyl-Coenzyme A (acetyl-CoA) sits at a critical nexus of cellular metabolism, serving as the primary building block for de novo lipogenesis, cholesterol synthesis, and as a key substrate for epigenetic modifications via histone acetylation.[3][4] Traditionally, ¹³C-labeled acetate has been employed to trace the fate of this crucial two-carbon unit. However, this approach carries an intrinsic limitation: the carbon atoms of the acetyl group are not always fully retained in downstream products. This guide introduces a more robust and precise tool for these investigations: dual ¹⁸O-labeled acetate (CH₃CO¹⁸O₂Na). By labeling the carboxylate oxygens, this tracer overcomes the limitations of carbon-based labels, offering a direct and unambiguous method to quantify the contribution of acetate to newly synthesized molecules, particularly fatty acids. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the core advantages, key applications, and practical methodologies for employing dual ¹⁸O-labeled acetate in biological studies.

Introduction: The Challenge of Tracing Acetyl-CoA

To understand cellular physiology in health and disease, it is not enough to measure the static concentrations of metabolites; we must also understand their flux—the rate of their synthesis, breakdown, and conversion.[1] Isotope tracers are indispensable for these measurements. Acetate is a key substrate, readily taken up by cells and activated to acetyl-CoA in both the cytosol and mitochondria by acetyl-CoA synthetase enzymes (ACSS1/2).[3] This acetyl-CoA then fuels several critical pathways.

While tracers like [U-¹³C₂]-acetate are valuable, their utility in tracking pathways like de novo lipogenesis (DNL) is complicated by the biochemistry of fatty acid synthesis itself. The very first committed step in DNL involves the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC).[5][6] During the subsequent elongation of the fatty acid chain by fatty acid synthase (FAS), this added carboxyl group is lost as CO₂. If one uses [1-¹³C]-acetate, the label is immediately lost at this step. While [2-¹³C]-acetate can trace the methyl carbon, it cannot definitively distinguish the initial "primer" acetyl-CoA unit from subsequent elongation units derived from malonyl-CoA. This creates ambiguity in precisely quantifying the contribution of acetate to the final fatty acid product.

The Core Advantage: Retention of the ¹⁸O Label

The principal advantage of using dual ¹⁸O-labeled acetate lies in the chemical stability and retention of the oxygen atoms from the acetate's carboxyl group. When [¹⁸O₂]-acetate is converted to [¹⁸O₂]-acetyl-CoA, both heavy oxygen atoms are part of the thioester linkage. Crucially, during the entire cycle of fatty acid synthesis, one of these ¹⁸O atoms is fully retained in the final fatty acid chain.

The ACC-catalyzed carboxylation of acetyl-CoA to malonyl-CoA does not involve the cleavage of the C-O bonds of the acetyl group. Subsequently, when fatty acid synthase incorporates the two-carbon unit from malonyl-CoA into the growing acyl chain, the newly added carboxyl group is removed as CO₂, but the original carbonyl oxygen from the acetyl-CoA precursor remains, becoming a hydroxyl group in an intermediate step and ultimately being reduced. The other oxygen atom is released during the initial activation of acetate to acetyl-CoA. This means that for every acetyl-CoA unit derived from [¹⁸O₂]-acetate that is incorporated into a fatty acid, a single ¹⁸O atom is stably integrated into the fatty acid backbone.

This direct, stoichiometric incorporation provides a clear and unambiguous mass shift (+2 for the initial priming acetyl-CoA unit, and +2 for each subsequent elongation unit, which after processing and analysis will reflect the number of acetate units incorporated) that can be precisely quantified by mass spectrometry.

Key Applications & Methodologies

High-Precision Quantification of De Novo Lipogenesis (DNL)

The most powerful application of dual ¹⁸O-labeled acetate is the direct measurement of DNL rates. By tracing the incorporation of ¹⁸O into the acyl chains of various fatty acids, researchers can calculate the fraction of each fatty acid pool that was newly synthesized during the labeling period.

This protocol provides a framework for labeling mammalian cells with [¹⁸O₂]-acetate to quantify DNL by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Reagent and Media Preparation: a. Prepare a sterile, high-concentration stock solution of Sodium [¹⁸O₂]-acetate (e.g., 100 mM in sterile PBS). b. Prepare your cell culture medium. For DNL studies, it is common to use a base medium like DMEM supplemented with fetal bovine serum (FBS), glucose, and glutamine. The final concentration of [¹⁸O₂]-acetate will typically be in the range of 0.5 mM to 5 mM, depending on the cell type and experimental goals.

2. Cell Culture and Labeling: a. Plate cells (e.g., HepG2, 3T3-L1 adipocytes, or cancer cell lines) in 6-well or 10 cm dishes and grow to desired confluency (typically 70-80%).[7] b. To start the labeling, aspirate the old medium and replace it with the pre-warmed medium containing the desired final concentration of [¹⁸O₂]-acetate. c. Culture the cells for a defined period. The labeling duration depends on the expected rate of DNL and should be optimized. A time course (e.g., 4, 8, 12, 24 hours) is recommended to ensure isotopic steady state is reached.[1]

3. Metabolite Extraction and Lipid Saponification: a. At the end of the labeling period, place the culture dishes on ice and aspirate the medium. b. Immediately wash the cells twice with ice-cold PBS to remove any remaining tracer. c. Quench metabolism and lyse the cells by adding an ice-cold extraction solvent. A common choice is a methanol/water solution (e.g., 80% methanol).[7] Scrape the cells and collect the lysate into a microfuge tube. d. Perform a lipid extraction using a method like the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol/water solvent system to separate the lipid-containing organic phase.[7] e. Transfer the organic layer to a new glass tube and dry it under a stream of nitrogen. f. To release individual fatty acids from complex lipids (triglycerides, phospholipids), perform saponification by resuspending the dried lipid film in a methanolic potassium hydroxide (KOH) solution and heating at ~80°C for 1 hour.[7]

4. Derivatization for GC-MS Analysis: a. After saponification, acidify the mixture to protonate the fatty acids. b. Extract the free fatty acids into an organic solvent like hexane. c. Dry the hexane extract and derivatize the fatty acids to form fatty acid methyl esters (FAMEs) by adding a reagent like methanolic HCl or BF₃-methanol and heating. This step is crucial as it makes the fatty acids volatile for GC analysis. d. Extract the FAMEs into hexane for injection into the GC-MS.

5. GC-MS Analysis and Data Interpretation: a. Analyze the FAMEs using a GC-MS system. The gas chromatograph will separate the different fatty acid species (e.g., palmitate, stearate, oleate). b. The mass spectrometer will detect the mass-to-charge ratio (m/z) of each FAME. c. For each fatty acid, you will observe a distribution of mass isotopologues. The M+0 peak represents the unlabeled fatty acid, while peaks at M+2, M+4, M+6, etc., represent fatty acids that have incorporated one, two, three, or more acetyl-CoA units derived from [¹⁸O₂]-acetate, respectively. d. Correct the raw isotopologue distributions for the natural abundance of isotopes (e.g., ¹³C, ¹⁷O) to determine the true fractional enrichment from the tracer. e. The fractional synthesis rate (FSR) can be calculated based on the enrichment of the product (fatty acid) relative to the precursor (acetyl-CoA pool, which can be inferred from the labeling pattern).

The following table illustrates hypothetical data from an experiment testing the effect of a novel drug on DNL in a cancer cell line.

| Fatty Acid | Condition | M+0 Abundance (%) | M+2 Abundance (%) | M+4 Abundance (%) | Fractional Synthesis Rate (%) |

| Palmitate (C16:0) | Control | 60.5 | 25.3 | 10.1 | 39.5 |

| Palmitate (C16:0) | Drug X | 85.2 | 10.1 | 3.5 | 14.8 |

| Stearate (C18:0) | Control | 65.1 | 22.4 | 8.9 | 34.9 |

| Stearate (C18:0) | Drug X | 88.9 | 8.5 | 2.1 | 11.1 |

Data are representative and corrected for natural isotope abundance.

The data clearly show that Treatment with Drug X significantly reduces the incorporation of ¹⁸O from acetate into both palmitate and stearate, indicating a potent inhibition of de novo lipogenesis.

Distinguishing Compartmentalized Acetyl-CoA Pools

Cells maintain distinct pools of acetyl-CoA in the mitochondria and the cytosol.[8][9] Mitochondrial acetyl-CoA, primarily derived from pyruvate (via glucose) and fatty acid oxidation, fuels the TCA cycle. Cytosolic acetyl-CoA is the direct precursor for fatty acid and cholesterol synthesis.[3] It is mainly generated from citrate that has been exported from the mitochondria, or directly from acetate via the cytosolic enzyme ACSS2.

Dual ¹⁸O-labeled acetate provides a unique way to probe the contribution of exogenous acetate specifically to the cytosolic pool used for lipogenesis. By analyzing the ¹⁸O-enrichment in newly synthesized fatty acids, one can directly quantify the activity of the cytosolic ACSS2 pathway.[8] This can be compared with the labeling of TCA cycle intermediates (if analyzed by LC-MS) to understand the relative contributions of acetate to both compartments.

Key Considerations for a Self-Validating System:

-

Controls: Always include parallel cultures grown in identical media but without the [¹⁸O₂]-acetate tracer. This is essential for correcting for the natural abundance of heavy isotopes.

-

Time Course: Performing a time-course experiment helps to establish the kinetics of label incorporation and ensures that measurements are taken at or near isotopic steady state, where the rate of label incorporation reflects the true metabolic flux. [1]* Precursor Pool Enrichment: While direct measurement of the cytosolic acetyl-CoA pool is challenging, the pattern of multiple ¹⁸O atoms incorporating into a long-chain fatty acid (e.g., seeing M+2, M+4, M+6...M+16 for palmitate) provides internal validation that the tracer is being robustly incorporated into the precursor pool.

-

Potential for Back-Exchange: A potential concern with ¹⁸O labeling is the exchange of the heavy oxygen with ¹⁶O from water during sample processing. For carboxyl groups, this back-exchange is generally slow and minimal, especially when samples are processed quickly and at low temperatures. [10]Running a control where the labeled standard is spiked into an unlabeled biological matrix and processed in parallel can quantify and correct for any artifactual exchange.

Conclusion and Future Outlook

Dual ¹⁸O-labeled acetate represents a significant advancement in stable isotope tracing methodology. Its key advantage—the stoichiometric retention of the ¹⁸O label in pathways where carboxyl carbons are lost—provides an unambiguous and highly precise tool for quantifying metabolic flux. For researchers in drug discovery, cancer metabolism, and metabolic diseases, [¹⁸O₂]-acetate offers a superior method to measure rates of de novo lipogenesis and cholesterol synthesis. As mass spectrometry platforms continue to improve in sensitivity and resolution, the application of dual ¹⁸O-labeled acetate will undoubtedly expand, shedding new light on the intricate connections between central metabolism, signaling, and cellular fate.

References

-

Fan, T. W., Lorkiewicz, P. K., Sellers, K., Moseley, H. N., Higashi, R. M., & Lane, A. N. (2012). Metabolomics and isotope tracing. Protein and Cell, 3(4), 258–270. [Link]

-

Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Systems Biology, 10, 26-34. [Link]

-

Murphy, R. C., & Clay, K. L. (1979). Synthesis and back exchange of 18O labeled amino acids for use as internal standards with mass spectrometry. Biomedical mass spectrometry, 6(7), 309–314. [Link]

-

Wikipedia contributors. (2024). Sodium acetate. In Wikipedia, The Free Encyclopedia. [Link]

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [Link]

-

Twining, C. W., Bernhardt, S. A., & Kainz, M. J. (2022). Assessment of Compound-Specific Fatty Acid δ13C and δ2H Values to Track Fish Mobility in a Small Sub-alpine Catchment. Frontiers in Environmental Science, 10. [Link]

-

Grefa, A., et al. (2023). Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide. Journal of Visualized Experiments, (195). [Link]

-

Wikipedia contributors. (2024). Fatty acid synthesis. In Wikipedia, The Free Encyclopedia. [Link]

-

Lundsgaard, A. M., Fritzen, A. M., & Kiens, B. (2018). Contributions of cytosolic and mitochondrial acetyl-CoA syntheses to the activation of lipogenic acetate in rat liver. Journal of Lipid Research, 59(3), 423-432. [Link]

-

Combs, J. A., DePew, C. L., & Grissom, C. B. (2019). Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases. Frontiers in Physiology, 10, 912. [Link]

-

JoVE. (2023). Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide. Journal of Visualized Experiments. [Link]

-

LibreTexts. (2024). 29.4: Biosynthesis of Fatty Acids. Chemistry LibreTexts. [Link]

-

Amasci.net. (n.d.). Sodium acetate synthesis. [Link]

-

Kera, K., et al. (2020). Pathway-specific metabolome analysis with (18)O labeling. Metabolomics, 16(11), 123. [Link]

-

Liu, X., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites, 14(6), 65. [Link]

-

Liu, X., Ser, Z., & Rabinowitz, J. D. (2013). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Metabolites, 3(4), 934–948. [Link]

-

Kasumov, T., et al. (2015). Quantifying cholesterol synthesis in vivo using 2H2O: enabling back-to-back studies in the same subject. Journal of lipid research, 56(5), 1050–1058. [Link]

-

Blonder, J., et al. (2009). 18O Stable Isotope Labeling in MS-based Proteomics. Briefings in functional genomics & proteomics, 8(2), 136-144. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolic engineering, 16, 12–25. [Link]

-

Sche Jaffré, B., et al. (2024). 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. bioRxiv. [Link]

-

Chan, D. I., & Vogel, H. J. (2010). Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering. FEMS microbiology reviews, 34(5), 837-860. [Link]

-

Blonder, J., et al. (2009). 18O Stable Isotope Labeling in MS-based Proteomics. Briefings in functional genomics & proteomics, 8(2), 136-144. [Link]

-

Chen, Y., Siewers, V., & Nielsen, J. (2012). Profiling of Cytosolic and Peroxisomal Acetyl-CoA Metabolism in Saccharomyces cerevisiae. PLoS ONE, 7(8), e42475. [Link]

-

Zhang, Z. (2021). QUANTITATIVE ANALYSIS OF NADPH AND DE NOVO LIPOGENESIS. Princeton University. [Link]

-

Catalyst University. (2019, March 9). Fatty Acid Biosynthesis 2: Acetyl-CoA Carboxylase [Video]. YouTube. [Link]

-

Burgess, S. C., et al. (2015). Identifying Sources of Hepatic Lipogenic Acetyl-CoA Using Stable Isotope Tracers and NMR. NMR in Biomedicine, 28(11), 1475-1486. [Link]

-

Wang, Y., et al. (2019). One step carboxyl group isotopic labeling for quantitative analysis of intact N-glycopeptides by mass spectrometry. Chemical Communications, 55(55), 7959-7962. [Link]

-

Johnson, K. L., & Muddiman, D. C. (2004). A method for automatically interpreting mass spectra of 18O-labeled isotopic clusters. Journal of the American Society for Mass Spectrometry, 15(12), 1773–1782. [Link]

-

Fan, T. W., & Lane, A. N. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolites, 1(1), 3–23. [Link]

-

Allred, J. B., & Guy, D. G. (1969). Short-term regulation of acetyl CoA carboxylase: is the key enzyme in long-chain fatty acid synthesis regulated by an existing physiological mechanism?. Journal of biological chemistry, 244(5), 1399-1405. [Link]

-

Song, Z., Xiaoli, A. M., & Yang, F. (2018). Regulation and Metabolic Significance of De Novo Lipogenesis in Adipose Tissues. Nutrients, 10(10), 1383. [Link]

-

West, T. H., et al. (2023). Enantioselective Carbon Isotope Exchange. ChemRxiv. [Link]

-

Vacanti, N. M., & Baur, J. A. (2013). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. In Methods in enzymology (Vol. 528, pp. 247-268). [Link]

-

Grefa, A., et al. (2023). Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide. Journal of Visualized Experiments, (195). [Link]

-

Varghese, S., & Shameer, K. (2021). Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. Metabolites, 11(11), 743. [Link]

-